molecular formula C41H65LiN7O17P3S B1142853 Arachidonoyl coenzyme A lithium salt CAS No. 188174-63-2

Arachidonoyl coenzyme A lithium salt

Katalognummer B1142853
CAS-Nummer: 188174-63-2
Molekulargewicht: 1059.92
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arachidonoyl coenzyme A (Arachidonoyl-CoA) is a key intermediate in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid involved in signaling pathways related to inflammation, cellular signaling, and the maintenance of the phospholipid bilayer in cell membranes. Lithium salts, including "Arachidonoyl coenzyme A lithium salt," are explored for their potential in various biochemical applications, leveraging lithium's properties to affect cellular processes.

Synthesis Analysis

The synthesis of "Arachidonoyl coenzyme A lithium salt" involves the esterification of arachidonic acid to form arachidonoyl-CoA, followed by the introduction of lithium ions to replace sodium or potassium ions typically found in the coenzyme A salt forms. This process might leverage methods similar to those used in the synthesis of other lithium organic compounds, focusing on maintaining the integrity of the arachidonoyl-CoA while ensuring the effective incorporation of lithium ions.

Molecular Structure Analysis

The molecular structure of "Arachidonoyl coenzyme A lithium salt" combines the complex structure of arachidonoyl-CoA, which includes a long chain of arachidonic acid attached to the coenzyme A backbone, with lithium ions. The presence of lithium is expected to slightly alter the molecular conformation and properties of the compound, potentially affecting its reactivity and interaction with enzymes and cellular membranes.

Chemical Reactions and Properties

Lithium ions can affect the behavior of arachidonoyl-CoA in biological systems. Lithium's interactions with enzymes that metabolize phosphoinositides and its role in modulating signal transduction pathways might influence how arachidonoyl-CoA is utilized within cells. For example, lithium has been shown to affect the arachidonic acid cascade, altering the production of various eicosanoids and potentially impacting inflammatory responses and cellular signaling mechanisms (Rapoport, 2014).

Wissenschaftliche Forschungsanwendungen

  • Valproic acid's effect on Arachidonoyl-CoA : Valproic acid, a treatment for bipolar disorder, acts as a non-competitive inhibitor of brain microsomal long-chain fatty acyl–CoA synthetases (Acsl), selectively inhibiting the synthesis of arachidonoyl–CoA. This effect may contribute to valproic acid's therapeutic action in bipolar disorder by reducing the brain arachidonic acid cascade, highlighting the potential relevance of arachidonoyl-CoA in managing this condition (Bazinet et al., 2005).

  • Role in Bipolar Disorder : Chronic administration of mood stabilizers like lithium, valproic acid, and carbamazepine, commonly used in bipolar disorder, selectively target the brain arachidonic acid cascade. These drugs reduce the turnover of arachidonic acid, but not of docosahexaenoic acid, in rat brain phospholipids, suggesting a significant role of arachidonoyl coenzyme A lithium salt in the management of bipolar disorder (Bazinet, 2009).

  • Neurodegenerative Diseases : Lithium, through its effects on arachidonic acid metabolism, might represent a therapeutic strategy for treating neurodegenerative disorders like Alzheimer's disease. This is due to its actions on neuroprotective proteins and regulators of apoptosis and cellular resilience (Mármol, 2008); (Camins et al., 2009).

  • Molecular Targets of Lithium : Lithium's molecular action involves modulation of arachidonic acid and the protein kinase C signaling cascades. These pathways are critical in understanding lithium's therapeutic effects in bipolar disorder, highlighting the importance of arachidonic acid metabolism (Corbella & Vieta, 2003).

  • Effect on Arachidonic Acid Signaling : Chronic lithium administration modifies serotonin receptor-mediated brain signaling via arachidonic acid in rats. This indicates a potential mechanism through which lithium could ameliorate symptoms in bipolar disorder, particularly hallucinations (Basselin et al., 2005).

Zukünftige Richtungen

The future directions of Arachidonoyl coenzyme A lithium salt are not readily available from the search results. However, given its role as a substrate for various enzymes, it may have potential applications in biochemical research and drug development.


Eigenschaften

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJKRDANWCBXHE-PPXCCCNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1059.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 117072603

Citations

For This Compound
1
Citations
A Filograna, S De Tito, ML Monte, R Oliva, F Bruzzese… - 2023 - researchsquare.com
… NAD+ (N0632), arachidonoyl coenzyme A lithium salt (A5837), DMSO (D2438), thymidine (T1895), bovine serum albumin (BSA, A4503), propidium iodide (P4864) and Matrigel …
Number of citations: 2 www.researchsquare.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.